molecular formula C27H34N2O3 B14341163 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one CAS No. 101395-73-7

2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one

Cat. No.: B14341163
CAS No.: 101395-73-7
M. Wt: 434.6 g/mol
InChI Key: WECMFRPBWSBCEU-UHFFFAOYSA-N
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Description

2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one is a complex organic compound that features a fluorenone core substituted with two piperidine-ethoxy groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one typically involves the following steps:

    Starting Material: The synthesis begins with fluorenone, which is commercially available.

    Substitution Reaction: Fluorenone undergoes a substitution reaction with 2-(piperidin-1-yl)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.

    Substitution: The piperidine-ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction could produce fluorenol derivatives.

Scientific Research Applications

2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-ethoxy groups may enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2,7-bis[2-(piperidin-1-yl)ethoxy]-fluoren-9-one oxime: This compound is similar in structure but contains an oxime group, which may alter its chemical and biological properties.

    Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another piperidine-containing compound with different applications, primarily as a light stabilizer in coatings.

Uniqueness

2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

101395-73-7

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

2,7-bis(2-piperidin-1-ylethoxy)fluoren-9-one

InChI

InChI=1S/C27H34N2O3/c30-27-25-19-21(31-17-15-28-11-3-1-4-12-28)7-9-23(25)24-10-8-22(20-26(24)27)32-18-16-29-13-5-2-6-14-29/h7-10,19-20H,1-6,11-18H2

InChI Key

WECMFRPBWSBCEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)OCCN5CCCCC5

Origin of Product

United States

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